molecular formula C17H15NO3 B1584900 p-(Anisylideneamino)cinnamic acid CAS No. 25959-50-6

p-(Anisylideneamino)cinnamic acid

Cat. No.: B1584900
CAS No.: 25959-50-6
M. Wt: 281.30 g/mol
InChI Key: UIELBEHBZKVMEI-MGGYQKONSA-N
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Description

p-(Anisylideneamino)cinnamic acid: is an organic compound with the molecular formula C₁₇H₁₅NO₃ . It is a derivative of cinnamic acid, where the amino group is substituted with an anisylidene group.

Biochemical Analysis

Biochemical Properties

p-(Anisylideneamino)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, phenolic compounds like this compound are known to interact with proteins through covalent and non-covalent interactions, including hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can alter the structure and properties of proteins, potentially affecting their function and activity.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cinnamic acid derivatives have been shown to possess antioxidant and hypolipidemic activities, which can impact cellular metabolism and gene expression . Additionally, the compound’s interaction with cellular proteins can influence cell function and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting or activating their functions. For instance, cinnamic acid derivatives have been shown to inhibit enzymes involved in oxidative stress and hyperlipidemia . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that cinnamic acid derivatives can have varying effects depending on their stability and degradation over time . Long-term exposure to the compound can lead to changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and hypolipidemic activities. At higher doses, it may cause toxic or adverse effects. Studies have shown that cinnamic acid derivatives can have dose-dependent effects on glucose uptake and insulin signaling pathways . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that cinnamic acid derivatives can be transported and distributed within plant cells, affecting their growth and development . Understanding the transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, phenylalanine ammonia-lyase and cinnamate 4-hydroxylase have been shown to colocalize in plant cells, facilitating metabolic channeling in phenylpropanoid biosynthesis . The localization of this compound within cells can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(Anisylideneamino)cinnamic acid typically involves the condensation reaction between p-anisidine and cinnamic acid. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: p-(Anisylideneamino)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products:

Scientific Research Applications

p-(Anisylideneamino)cinnamic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-(Anisylideneamino)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular components to exert its effects. For example, it has been shown to inhibit cholinesterase enzymes, which play a role in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

    Cinnamic acid: The parent compound with similar structural features.

    p-Coumaric acid: A hydroxylated derivative of cinnamic acid.

    Ferulic acid: A methoxylated derivative of cinnamic acid.

    Caffeic acid: A dihydroxylated derivative of cinnamic acid.

Comparison: p-(Anisylideneamino)cinnamic acid is unique due to the presence of the anisylidene group, which imparts distinct chemical and biological properties. Compared to other cinnamic acid derivatives, it exhibits enhanced biological activities and potential therapeutic applications.

Properties

CAS No.

25959-50-6

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(Z)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C17H15NO3/c1-21-16-9-4-14(5-10-16)12-18-15-7-2-13(3-8-15)6-11-17(19)20/h2-12H,1H3,(H,19,20)/b11-6-,18-12?

InChI Key

UIELBEHBZKVMEI-MGGYQKONSA-N

SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O

Isomeric SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C\C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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